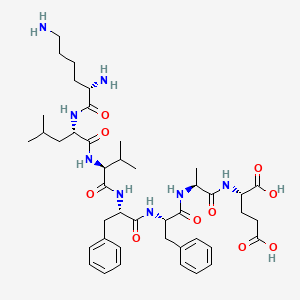
Klvffae
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid is a term used to describe aggregates of proteins that form fibrillar structures with a characteristic beta-sheet secondary structure. These aggregates are associated with various diseases, including Alzheimer’s disease, Parkinson’s disease, and systemic amyloidosis. Amyloid fibrils are typically 7–13 nanometers in diameter and can be stained by specific dyes such as Congo red, which exhibits apple-green birefringence under polarized light .
Vorbereitungsmethoden
Amyloid fibrils can be prepared using various methods, including in vitro assays, cell culture models, and recombinant technology. One common method involves dissolving amyloid beta peptides in a solution with either high or low pH, such as 10 millimolar sodium hydroxide, and then vortexing gently to mix . Industrial production methods often involve the use of recombinant technology to produce amyloid proteins in large quantities .
Analyse Chemischer Reaktionen
Amyloid fibrils undergo several types of chemical reactions, including oxidation, reduction, and proteolysis. Common reagents used in these reactions include trypsin for proteolysis and various oxidizing and reducing agents. The major products formed from these reactions are typically smaller peptide fragments or modified amyloid fibrils .
Wissenschaftliche Forschungsanwendungen
Amyloid fibrils have a wide range of scientific research applications. In medicine, they are studied for their role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In materials science, amyloid fibrils are used to create protein-based materials with superior mechanical strength and stability. These materials have applications in tissue engineering, drug delivery, and biosensing . Additionally, amyloid fibrils are used in synthetic chemistry as catalysts and scaffolds for nanomaterials .
Wirkmechanismus
The mechanism of action of amyloid fibrils involves the misfolding of normally soluble proteins into insoluble fibrillar aggregates. These aggregates disrupt cellular function by interfering with normal protein folding and trafficking pathways. Molecular chaperones and other cellular factors can modulate the formation and toxicity of amyloid fibrils .
Vergleich Mit ähnlichen Verbindungen
Amyloid fibrils are similar to other protein aggregates such as tau fibrils and alpha-synuclein fibrils, which are also associated with neurodegenerative diseases. amyloid fibrils are unique in their ability to form highly ordered beta-sheet structures and their specific staining properties with dyes like Congo red . Other similar compounds include prions, which are infectious forms of amyloids that can propagate by converting normal proteins into the misfolded amyloid form .
Conclusion
Amyloid fibrils are a fascinating and complex class of protein aggregates with significant implications for human health and materials science. Their unique structural properties and diverse applications make them a valuable subject of study in various scientific fields.
Eigenschaften
Molekularformel |
C43H64N8O10 |
|---|---|
Molekulargewicht |
853.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1 |
InChI-Schlüssel |
GUFKZTLOCPEOGU-GYQIDMAWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
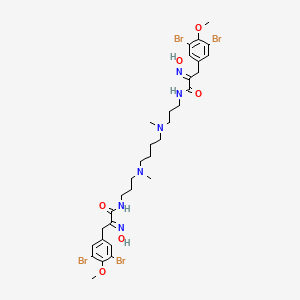

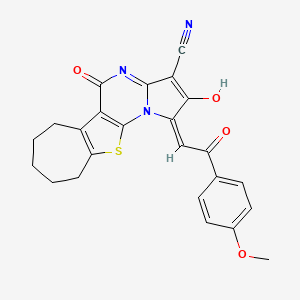
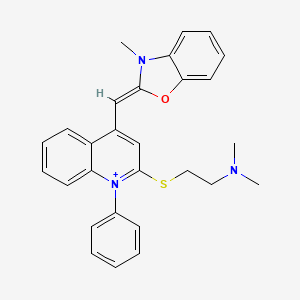

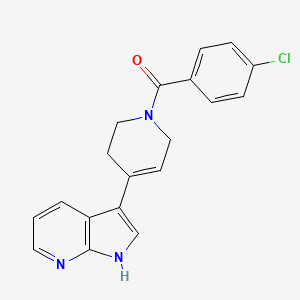
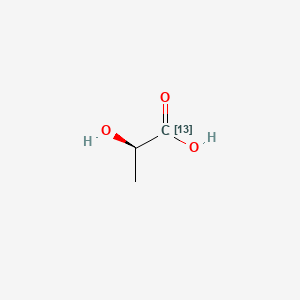


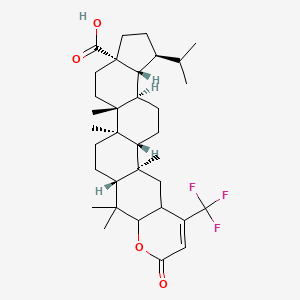
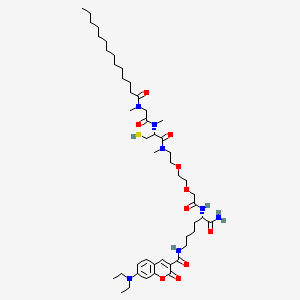
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
